![molecular formula C11H17BO2S2 B1399155 4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane CAS No. 1172999-13-1](/img/structure/B1399155.png)
4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane” is a chemical compound . Unfortunately, the exact molecular weight and molecular formula are not specified in the available resources .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and molecular weight of this compound are not specified in the available resources .Scientific Research Applications
Suzuki Polymerization
- The compound is used in the Suzuki synthesis of polyalkylthiophenes, particularly in the creation of regioregular polymers. This involves palladium-catalyzed reactions with specific phosphane ligands (Liversedge et al., 2006).
Synthesis of Boronic Acid Derivatives
- It plays a role in the synthesis of boronic acid derivatives, which have shown inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Material Science Applications
- In material science, the compound is utilized for crystallographic and conformational analyses, as well as in density functional theory (DFT) studies to explore molecular structures and physicochemical properties (Huang et al., 2021).
Synthesis of Stilbene Derivatives
- The synthesis of stilbene derivatives incorporating this compound has been explored, which are potential intermediates for liquid crystal display (LCD) technology and might have applications in treating neurodegenerative diseases (Das et al., 2015).
Synthesis of Silicon-Based Drugs
- It has been used to create a building block for the synthesis of biologically active silicon-based compounds, such as disila-bexarotene (Büttner et al., 2007).
Detection of Hydrogen Peroxide in Cells
- A pyrene derivative of this compound has been developed for the detection of H2O2 in living cells, indicating its potential in biomedical applications (Nie et al., 2020).
Research in Organic Chemistry
- It's involved in various organic synthesis processes, such as the preparation of homoallylic alcohols and amines, demonstrating its versatility in organic chemistry (Ramachandran & Gagare, 2010).
Polymer Synthesis
- This compound is pivotal in the synthesis of deeply colored polymers with potential applications in electronic devices (Welterlich et al., 2012).
Mechanism of Action
Target of Action
It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology .
Mode of Action
Organoboron compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are often used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Pharmacokinetics
Organoboron compounds are known for their high stability, which may influence their bioavailability .
Result of Action
Organoboron compounds are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
Boronic ester bonds, which this compound possesses, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylsulfanylthiophen-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S2/c1-10(2)11(3,4)14-12(13-10)8-6-7-9(15-5)16-8/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUWWMSFVTWLQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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